molecular formula C16H19NO3 B132112 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol CAS No. 60372-08-9

2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol

Cat. No. B132112
CAS RN: 60372-08-9
M. Wt: 273.33 g/mol
InChI Key: VPBRTSGNLMOOQI-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol (BMPEA) is a synthetic compound used in scientific research1. It is a derivative of the amphetamine class of compounds and is found in a variety of dietary supplements1. BMPEA is known to have a wide range of effects on the body, including changes in metabolism, appetite, and behavior1.



Synthesis Analysis

The synthesis of BMPEA is not explicitly mentioned in the search results. However, similar compounds can be synthesized through various methods, including the reaction of 5-methoxy-2-nitrobenzaldehyde with benzylamine, followed by reduction with sodium borohydride2.



Molecular Structure Analysis

The structure of BMPEA hints at potential catalytic applications1. Compounds structurally related to BMPEA have been used in catalytic processes, particularly in the oxidation of alcohols1. This suggests potential applications in chemical synthesis and industrial processes where selective catalysis is important1.



Chemical Reactions Analysis

The specific chemical reactions involving BMPEA are not detailed in the search results. However, BMPEA is structurally similar to certain amino and methoxyphenyl groups, suggesting its potential utility in the synthesis of Schiff bases1. These bases have been synthesized from related compounds and tested for antimicrobial activity, highlighting potential applications in medicinal chemistry1.



Physical And Chemical Properties Analysis

BMPEA has a molecular weight of 273.33 g/mol1. It is a white to off-white solid at room temperature2. The compound has a melting point of 145-147 °C, and its boiling point is 490.5 °C at 760 mmHg2.


Scientific Research Applications

  • Intervalence Transitions and Electronic Communication : Research into bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, structures resembling the core of the compound , has shown that these molecules exhibit intriguing intervalence charge-transfer properties and electronic communication between redox centers. This suggests potential applications in organic electronics where controlled charge transfer and electronic communication are crucial (Barlow et al., 2005).

Applications in Material Synthesis

The structure of "2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol" bears resemblance to compounds used in material synthesis, indicating potential applications in this field:

  • Synthesis of Polysubstituted Pyrroles : A method utilizing derivatives similar to the compound for the synthesis of polysubstituted pyrroles has been developed. This process involves intermolecular cycloaddition, indicating the compound’s potential as a precursor or intermediate in the synthesis of complex organic structures (Kumar et al., 2017).

  • Synthesis of Novel Schiff Bases : The compound's structural similarity to certain amino and methoxyphenyl groups suggests its potential utility in the synthesis of Schiff bases. These bases have been synthesized from related compounds and tested for antimicrobial activity, highlighting potential applications in medicinal chemistry (Puthran et al., 2019).

Applications in Catalysis

The structure of the compound hints at potential catalytic applications, as seen in related research:

  • Catalysis in Alcohol Oxidation : Compounds structurally related to "2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol" have been used in catalytic processes, particularly in the oxidation of alcohols. This suggests potential applications in chemical synthesis and industrial processes where selective catalysis is important (Hazra et al., 2015).

Safety And Hazards

properties

IUPAC Name

2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBRTSGNLMOOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571561
Record name 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol

CAS RN

60372-08-9
Record name 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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